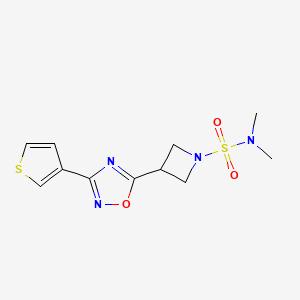

N,N-dimethyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

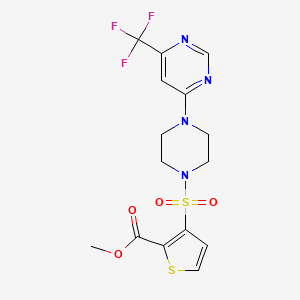

N,N-dimethyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-sulfonamide, also known as DMTAO, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. DMTAO is a sulfonamide derivative that contains a thiophene ring and an oxadiazole ring, which are known to have biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

The synthesis of novel heterocyclic compounds, including those containing sulfonamido moieties, has been explored for their potential use as antibacterial agents. Such studies aim to develop new compounds with high antibacterial activities. The precursor compounds are reacted with various active methylene compounds to produce derivatives that are then tested for their antibacterial efficacy. For instance, a study by Azab, Youssef, and El-Bordany (2013) demonstrated the synthesis of pyran, pyridine, and pyridazine derivatives from a specific precursor, which were found to have significant antibacterial activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Tautomeric Behavior and Spectroscopic Analysis

The tautomeric behavior of sulfonamide derivatives is of particular interest due to their implications in pharmaceutical and biological activities. Erturk et al. (2016) investigated the tautomeric forms of a specific sulfonamide derivative using Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods. This research highlights the importance of molecular conformation in the biological activity of sulfonamide compounds (Aliye Gediz Erturk, Sedat Gumus, G. Dikmen, & Ö. Alver, 2016).

Antibacterial Activity of Sulfonamide Derivatives

Sulfonamide derivatives have been synthesized and evaluated for their antibacterial activity against various strains of bacteria. Gadad et al. (2000) reported the synthesis of 6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides and their high degree of antibacterial activity comparable to established antibiotics. This study underscores the potential of sulfonamide derivatives as antibacterial agents (A. Gadad, C. S. Mahajanshetti, S. Nimbalkar, & A. Raichurkar, 2000).

Hybrid Compounds with Biological Activity

The hybridization of sulfonamides with various pharmaceutically active heterocyclic moieties leads to compounds with a broad spectrum of biological activities. Recent advances in the design and development of two-component sulfonamide hybrids have been reviewed, showcasing the diversity and potential therapeutic applications of these compounds (Shakila Ghomashi, Reihane Ghomashi, H. Aghaei, & A. Massah, 2022).

Molecular Docking and Biological Assessment

Virk et al. (2023) conducted an in vitro biological assessment of 1,3,4-oxadiazole derivatives sandwiched by azinane and acetamides, supported by molecular docking and BSA binding studies. This comprehensive study highlights the potential of these compounds in antibacterial and enzyme inhibition applications, demonstrating the multifaceted research interest in sulfonamide-based compounds (N. Virk, J. Iqbal, A. Aziz-ur-Rehman, et al., 2023).

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S2/c1-14(2)20(16,17)15-5-9(6-15)11-12-10(13-18-11)8-3-4-19-7-8/h3-4,7,9H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZZMLLDVPKWGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B2960928.png)

![N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2960932.png)

![3-(2-Fluorophenyl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2960937.png)

![Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2960939.png)

![2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol](/img/structure/B2960941.png)